N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide
Description
N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide is a hydrazide derivative characterized by a 2,6-dichlorophenyl-substituted methylidene group and a 1,2,4-triazin-3,5-dione moiety linked via an acetohydrazide bridge. Its synthesis likely involves a condensation reaction between 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide and 2,6-dichlorobenzaldehyde in ethanol under acidic catalysis, as inferred from analogous hydrazide syntheses . While direct data on its applications are unavailable, structural analogs suggest possible biological or pesticidal activities .
Properties
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N6O3/c13-7-2-1-3-8(14)6(7)4-16-18-9(21)5-15-10-11(22)17-12(23)20-19-10/h1-4H,5H2,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSVDMKRFHVWQX-AYSLTRBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CNC2=NNC(=O)NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CNC2=NNC(=O)NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium hydroxide or potassium carbonate are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related hydrazides and heterocyclic derivatives, focusing on substituent effects, synthesis, and functional properties.
Substituent Effects
- Chlorine Position: The 2,6-dichlorophenyl group in the target compound imposes greater steric hindrance and electron-withdrawing effects compared to mono-chlorinated analogs (e.g., 4-chlorophenyl in or 2-chlorophenyl in ). This may enhance thermal stability and influence binding interactions in biological systems.
- Heterocyclic Moieties: The 1,2,4-triazin-3,5-dione core offers distinct hydrogen-bonding capabilities (via N–H and carbonyl groups) compared to purine-sulfanyl () or triazole-thione () systems. For example, triazinones may engage in stronger N–H···O interactions, as seen in analogous crystal structures .
Research Findings and Gaps
- Structural Insights: X-ray studies of analogs () highlight the role of substituents in dictating dihedral angles and hydrogen-bonded networks. The target compound’s 2,6-dichlorophenyl group may reduce molecular flexibility compared to mono-substituted derivatives.
- Synthetic Optimization : Further studies are needed to evaluate the impact of HCl vs. acetic acid catalysis on the target compound’s yield and purity.
- Application Hypotheses: The triazinone moiety’s resemblance to bioactive triazines () warrants exploration of the compound’s pesticidal or antimicrobial properties.
Biological Activity
N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a dichlorophenyl moiety and a triazine ring structure, which are significant in medicinal chemistry for their diverse pharmacological properties.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound. These include:
- Antibacterial Activity : The compound has shown promising antibacterial effects against several strains of bacteria. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
- Antifungal Properties : Preliminary tests indicate that the compound may exhibit antifungal activity against common fungal pathogens.
- Anticancer Potential : Research suggests that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism may involve the induction of apoptosis in cancer cells.
Antibacterial Activity
A study conducted by Abbas et al. (2023) explored the antibacterial efficacy of various derivatives containing triazine structures similar to our compound. The results indicated significant inhibition zones against E. coli and Klebsiella pneumoniae, suggesting that the triazine core contributes to antibacterial potency .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Klebsiella pneumoniae | 17 |
Anticancer Activity
In a separate investigation focused on anticancer properties, derivatives of triazine were evaluated for their cytotoxic effects on various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 12 |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes crucial for bacterial growth and cancer cell proliferation.
- Receptor Interaction : Interaction with cellular receptors could modulate signaling pathways involved in cell survival and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
